molecular formula C22H28ClF5N6O7 B1255762 Cevipabulin succinate CAS No. 852954-81-5

Cevipabulin succinate

Cat. No.: B1255762
CAS No.: 852954-81-5
M. Wt: 618.9 g/mol
InChI Key: FWNIBMRSBSSPNP-DXYFNVQQSA-N
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Description

Cevipabulin succinate is a synthetic tubulin inhibitor with significant anticancer activity. It is widely recognized as a microtubule-stabilizing agent that binds to the vinblastine site on tubulin. This compound has been used in clinical trials for the treatment of advanced malignant solid tumors .

Chemical Reactions Analysis

Cevipabulin succinate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cevipabulin succinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the mechanisms of microtubule stabilization and degradation.

    Biology: It is used to investigate the role of microtubules in cell division and other cellular processes.

    Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, particularly those resistant to other microtubule-targeting drugs.

    Industry: It is used in the development of new anticancer drugs and other therapeutic agents

Mechanism of Action

Cevipabulin succinate exerts its effects by binding to a novel site on α-tubulin, in addition to the vinblastine site on β-tubulin. This binding induces tubulin degradation by making the nonexchangeable GTP exchangeable, which reduces the stability of tubulin and leads to its destabilization and degradation. This unique mechanism of action distinguishes this compound from other microtubule-targeting agents .

Comparison with Similar Compounds

Cevipabulin succinate is unique in its ability to bind to both the vinblastine site and a novel site on α-tubulin, promoting tubulin degradation. Similar compounds include:

This compound’s dual binding sites and unique mechanism of action make it a promising candidate for overcoming resistance to other microtubule-targeting drugs.

Properties

CAS No.

852954-81-5

Molecular Formula

C22H28ClF5N6O7

Molecular Weight

618.9 g/mol

IUPAC Name

butanedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine;dihydrate

InChI

InChI=1S/C18H18ClF5N6O.C4H6O4.2H2O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8;;/h6-9,25,28H,3-5H2,1-2H3;1-2H2,(H,5,6)(H,7,8);2*1H2/t9-;;;/m0.../s1

InChI Key

FWNIBMRSBSSPNP-DXYFNVQQSA-N

SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O.O.O

Isomeric SMILES

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O.O.O

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O.O.O

Synonyms

5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine
cevipabulin
CNDR-51533
CNDR-51657
TTI-237

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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